L-Alanyl-L-histidylglycine
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Overview
Description
L-Alanyl-L-histidylglycine is a tripeptide composed of the amino acids L-alanine, L-histidine, and glycine. This compound is of interest due to its potential biological activities and its role in various biochemical processes. Tripeptides like this compound are often studied for their ability to interact with metal ions and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanyl-L-histidylglycine can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise coupling of the amino acids using a solid-phase peptide synthesis (SPPS) approach. In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions typically use reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of dipeptides and tripeptides, including this compound, often employs enzymatic methods. Enzymes such as amino acid ligases or peptide synthetases can be used to catalyze the formation of peptide bonds under mild conditions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-histidylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, particularly involving the imidazole ring of the histidine residue.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives of the tripeptide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous solutions at controlled pH and temperature conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of histidine-derived radicals, while reduction can result in the formation of reduced histidine derivatives .
Scientific Research Applications
L-Alanyl-L-histidylglycine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of L-Alanyl-L-histidylglycine involves its interaction with metal ions and its ability to modulate oxidative stress. The histidine residue in the tripeptide can coordinate with metal ions, affecting their redox states and potentially reducing oxidative damage in biological systems. Additionally, the peptide may interact with cellular receptors and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
L-Alanyl-L-histidylglycine can be compared with other similar compounds, such as:
L-Alanyl-L-histidine: This dipeptide shares the histidine residue and exhibits similar metal-binding properties but lacks the glycine residue.
Carnosine (β-alanyl-L-histidine): Carnosine is another histidine-containing dipeptide with antioxidant properties and potential therapeutic applications.
L-Alanyl-L-glutamine: This dipeptide is used in medical and nutritional applications due to its stability and bioavailability.
Properties
CAS No. |
61081-56-9 |
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Molecular Formula |
C11H17N5O4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H17N5O4/c1-6(12)10(19)16-8(2-7-3-13-5-15-7)11(20)14-4-9(17)18/h3,5-6,8H,2,4,12H2,1H3,(H,13,15)(H,14,20)(H,16,19)(H,17,18)/t6-,8-/m0/s1 |
InChI Key |
OKEWAFFWMHBGPT-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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